molecular formula C11H14N2O2S B13219778 2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol

2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol

Cat. No.: B13219778
M. Wt: 238.31 g/mol
InChI Key: YYIDYJAUZHDGMD-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol is a complex organic compound featuring a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol typically involves multi-step organic reactions. The process begins with the formation of the thiazolopyridine core, followed by the introduction of hydroxymethyl and ethan-1-ol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of the thiazolopyridine core to form dihydro derivatives.

    Substitution: Halogenation or alkylation at specific positions on the thiazolopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

Scientific Research Applications

2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyridine derivatives with varying substituents. Examples include:

  • 2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]methanol
  • 2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]propane-1-ol

Uniqueness

The uniqueness of 2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethanol

InChI

InChI=1S/C11H14N2O2S/c1-6-8(3-4-14)7(2)12-11-10(6)9(5-15)13-16-11/h14-15H,3-5H2,1-2H3

InChI Key

YYIDYJAUZHDGMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1C(=NS2)CO)C)CCO

Origin of Product

United States

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